3-Amino-5-cyclopropylbenzofuran-2-carboxamide
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Overview
Description
3-Amino-5-cyclopropylbenzofuran-2-carboxamide is a compound belonging to the benzofuran class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropylbenzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core. Subsequent functionalization steps introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of advanced techniques such as flow chemistry and continuous processing can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for studying biological pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.
Industry: Its applications in industrial processes, such as the synthesis of specialty chemicals and materials, are also being investigated.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzofuran-2-carboxamide: A closely related compound with similar structural features.
3-Aminothiophene-2-carboxamide: Another heterocyclic compound with an amino and carboxamide group.
2-Aminopyridine-3-carboxamide: A pyridine derivative with comparable functional groups.
Uniqueness
3-Amino-5-cyclopropylbenzofuran-2-carboxamide stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-amino-5-cyclopropyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c13-10-8-5-7(6-1-2-6)3-4-9(8)16-11(10)12(14)15/h3-6H,1-2,13H2,(H2,14,15) |
InChI Key |
YSCYNKMXYIJDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)OC(=C3N)C(=O)N |
Origin of Product |
United States |
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